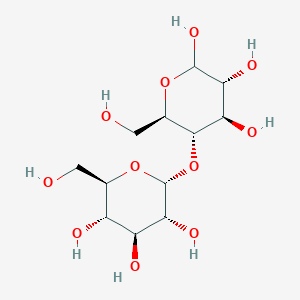
麦芽糖
説明
D-(+)-Maltose is a disaccharide consisting of two α-D-glucopyranose units linked by an α-[1→4] glycosidic bond. It is a key sugar in the metabolism of many organisms and plays a significant role in various biochemical processes. The study of maltose and its derivatives, such as maltotriose, provides insights into the structural preferences and reactivity of these carbohydrates .
Synthesis Analysis
The synthesis of maltose typically occurs during the enzymatic breakdown of starch. In the context of metabolism, maltose can be produced by the action of amylases on starch, which is a common process in germinating seeds and human digestion. The fermentability of maltose has been studied, revealing that pure maltose is not completely fermented unless a small amount of D-glucose is present initially. This suggests that maltose can undergo polymerization reactions during fermentation, which compete with its conversion to alcohol .
Molecular Structure Analysis
Molecular structure analysis of maltose and its derivatives has been conducted using various computational methods, including Density Functional Theory (DFT) and semiempirical molecular orbital (AM1) studies. These studies have provided detailed insights into the preferred conformations of maltose molecules. For instance, DFT optimization studies have shown that the hydroxymethyl groups in α-maltotriose can adopt different orientations, significantly affecting the molecule's energy profile. The chair conformation of the glucopyranose rings is the most stable form presented in these studies .
Chemical Reactions Analysis
Maltose participates in several chemical reactions, including the Maillard reaction, which is a form of non-enzymatic browning that occurs during the heating of sugars with amino acids. The Maillard reaction of maltose has been compared to that of D-glucose, revealing that maltose tends to form more 1,2-dicarbonyl compounds that subsequently lead to the formation of heterocycles like hydroxymethylfurfural (HMF) and furfural. These compounds contribute to the color and antioxidant activity of the Maillard reaction products .
Physical and Chemical Properties Analysis
The physical and chemical properties of maltose are influenced by its molecular structure and the presence of various functional groups. The secondary hydroxy functions (OH-2 and OH-3) of maltose are more acidic than the primary alcohol (OH-6), which aligns with experimental observations. The reactivity of these hydroxy groups can be altered through modifications such as alkylation, which has implications for the reactivity of glucopyranose polymers . Additionally, the solvation studies using COSMO indicate that solvent contributions can reverse the energy profiles of maltose conformations, highlighting the importance of the solvent environment in determining the stability and reactivity of maltose .
科学的研究の応用
バイオ医薬品製造
麦芽糖は、CHO-K1細胞などのタンパク質を含まない哺乳類細胞培養におけるエネルギー源として使用でき、組換えモノクローナル抗体の産生を向上させることができます . この用途は、培養培地の炭水化物含有量を増加させ、乳酸産生を減少させることができるため、細胞の増殖と生産性に有益であることから重要です .
グリコシル化分析
バイオ医薬品の製造において、抗体のグリコシル化プロファイルは非常に重要です。 麦芽糖は、組換え抗体のグリコシル化に影響を与えることが示されており、これは製造プロセスにおいて重要な考慮事項です .
薬物送達システム
麦芽糖官能化担体は、標的薬物送達のために研究されています。 麦芽糖の生物医学材料における機能的用途には、薬物送達システムの研究におけるその使用が含まれ、ここでそれは薬物の標的化と放出を強化することができます .
グリコペプチドの検出
麦芽糖は、低含有量のN結合型グリコペプチドの検出と同定に使用されます。 これは、グリコシル化などのタンパク質修飾の理解が不可欠なプロテオミクス研究で特に役立ちます .
細胞培養におけるエネルギー源
麦芽糖は、無血清細胞培養における代替エネルギー源として機能します。 これは、組換えタンパク質治療薬のバイオ製造に一般的に使用される形質転換細胞株の培養に特に有利です .
アルコール生産
食品産業では、麦芽糖はアルコール生産に頻繁に使用されます。それは体内でグルコースユニットに分解され、その後エネルギー生産に使用されます。 この特性は、代謝プロセスやエネルギー利用に関する科学研究でも利用されています .
作用機序
Target of Action
Maltose primarily targets several enzymes, including Cyclomaltodextrin glucanotransferase, Alpha-amylase 2B, Beta-amylase, Maltogenic alpha-amylase, Maltodextrin phosphorylase, Maltose-binding periplasmic protein, Alpha-glucosidase, and Maltose binding protein . These enzymes are involved in the metabolism of maltose and play a significant role in its action.
Mode of Action
Maltose is formed from two units of glucose joined with an α(1→4) bond . When beta-amylase breaks down starch, it removes two glucose units at a time, producing maltose . This process is commonly observed in germinating seeds .
Biochemical Pathways
The biosynthetic and degradative pathways for the metabolism of maltose have been elucidated in a variety of organisms . Living organisms, from bacteria to humans, have evolved several classes of homologous transport systems for the cellular uptake of maltose . These systems serve as useful models for studying maltose biochemistry in higher organisms .
Pharmacokinetics
It’s known that maltose is rapidly metabolized in the body, primarily in the small intestine, where the enzyme maltase breaks it down into glucose units for absorption .
Result of Action
The primary result of maltose action is the production of glucose units, which are then absorbed by the body and used in various metabolic processes . This provides a source of energy and contributes to the regulation of blood sugar levels .
Action Environment
The activities of the enzymes that interact with maltose are regulated by various environmental stimuli, including stress from drought, cold, and heat . This suggests that environmental factors can influence the action, efficacy, and stability of maltose .
特性
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-PICCSMPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Record name | maltose | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Maltose | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101018093 | |
| Record name | 4-O-alpha-D-Glucopyranosyl-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101018093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystals; [Mallinckrodt Baker MSDS] | |
| Record name | Maltose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15357 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
69-79-4, 16984-36-4 | |
| Record name | Maltose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03323 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Glucose, 4-O-.alpha.-D-glucopyranosyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-O-alpha-D-Glucopyranosyl-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101018093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Maltose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
102-103 °C | |
| Record name | Maltose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03323 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





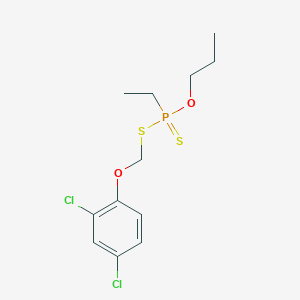
![2-Chlorobenzo[c]cinnoline](/img/structure/B100858.png)
![2-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B100859.png)

![Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride](/img/structure/B100861.png)
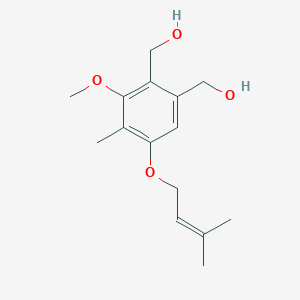
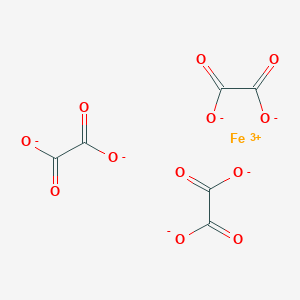
![2(1H)-Quinolinone, 3-(3-methyl-2-butenyl)-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B100867.png)


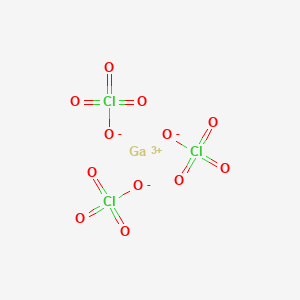
![3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl-](/img/structure/B100871.png)